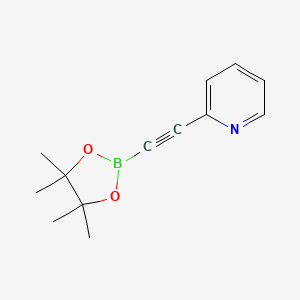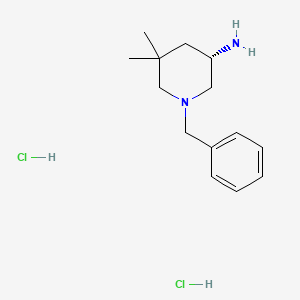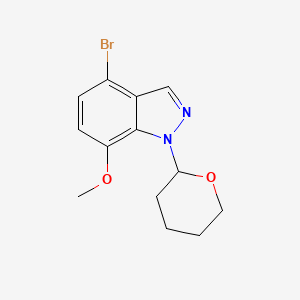![molecular formula C9H4BrFO2S B15361467 5-Bromo-7-fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B15361467.png)
5-Bromo-7-fluorobenzo[b]thiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-7-fluorobenzothiophene-2-carboxylic acid is a halogenated aromatic compound belonging to the benzothiophene family. This compound features a bromine atom at the 5th position, a fluorine atom at the 7th position, and a carboxylic acid group at the 2nd position on the benzothiophene ring. Due to its unique structural properties, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-fluorobenzothiophene-2-carboxylic acid typically involves multiple steps, starting with the construction of the benzothiophene core. One common approach is the cyclization of 2-bromothiophene derivatives with appropriate fluorinating agents and carboxylic acid precursors. The reaction conditions often require the use of strong bases or acids, high temperatures, and inert atmospheres to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste.
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-7-fluorobenzothiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The bromine atom can be reduced to form the corresponding bromoalkane.
Substitution: The fluorine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as alkyl halides or Grignard reagents are employed, with reaction conditions typically involving polar aprotic solvents and elevated temperatures.
Major Products Formed:
Oxidation: Esters, amides, and carboxylic acids.
Reduction: Bromoalkanes and other reduced derivatives.
Substitution: Alkylated or arylated benzothiophenes.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Bromo-7-fluorobenzothiophene-2-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.
Medicine: In the medical field, derivatives of 5-Bromo-7-fluorobenzothiophene-2-carboxylic acid are being explored for their therapeutic properties. These derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is also used in the development of new materials and chemicals. Its unique properties make it suitable for applications in the production of advanced polymers, coatings, and other industrial products.
Mecanismo De Acción
The mechanism by which 5-Bromo-7-fluorobenzothiophene-2-carboxylic acid exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved can vary widely, but often include key enzymes or receptors involved in disease processes.
Comparación Con Compuestos Similares
5-Bromobenzothiophene-2-carboxylic Acid: Lacks the fluorine atom, leading to different reactivity and biological activity.
7-Fluorobenzothiophene-2-carboxylic Acid: Lacks the bromine atom, resulting in distinct chemical properties.
5-Bromo-7-fluorobenzothiophene-2-carboxylic Acid Derivatives: Various derivatives with different substituents at different positions on the benzothiophene ring.
Uniqueness: 5-Bromo-7-fluorobenzothiophene-2-carboxylic acid stands out due to the presence of both bromine and fluorine atoms, which significantly influence its chemical reactivity and biological activity. This combination of halogens provides a unique profile that is not found in other similar compounds.
Propiedades
Fórmula molecular |
C9H4BrFO2S |
|---|---|
Peso molecular |
275.10 g/mol |
Nombre IUPAC |
5-bromo-7-fluoro-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H4BrFO2S/c10-5-1-4-2-7(9(12)13)14-8(4)6(11)3-5/h1-3H,(H,12,13) |
Clave InChI |
RWKVPERWRDGWAU-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=C(SC2=C(C=C1Br)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-5,5-difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole](/img/structure/B15361387.png)

![4-Methyl-1-phenyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B15361412.png)



![cis-7-Oxa-3-azabicyclo[4.2.0]octane;hemi(oxalic acid)](/img/structure/B15361437.png)

![6-Bromo-8-iodo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15361463.png)





